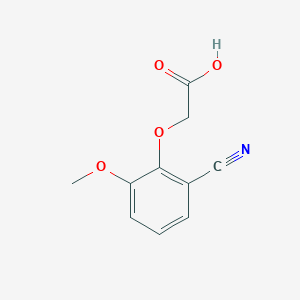
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. This disruption can lead to cell death or the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole are still under investigation. However, it has been shown to have antitumor activity in various cancer cell lines. This compound has also been shown to have antiviral and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, making it ideal for scientific research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols to avoid any adverse effects.
Future Directions
There are several future directions for the use of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole in scientific research. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. This compound can also be used in the development of imaging agents for cancer diagnosis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized in large quantities and has been used as a starting material for the synthesis of various drugs. It has also been shown to have antitumor, antiviral, and anti-inflammatory properties. While there are some limitations to its use, there are several future directions for the use of this compound in scientific research.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole involves the reaction of 3-iodopyrazole with chloromethyl difluoroacetate in the presence of a base. The reaction is carried out under mild conditions, and the yield of the product is high. This method has been optimized to produce the compound in large quantities for scientific research purposes.
Scientific Research Applications
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole has been used in various scientific research studies due to its potential applications. This compound has been used as a starting material for the synthesis of various drugs, including antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used in the development of imaging agents for cancer diagnosis.
properties
IUPAC Name |
5-(chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2IN2/c7-2-4-1-6(10)11-12(4)3-5(8)9/h1,5H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTNEWURGPLVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B2433275.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)

![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)


![6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2433290.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
